4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid: This compound has similar structural features but includes a trifluoromethyl group, which can alter its biological activity.
4-Chloro-2-methylphenoxyacetic acid: Another phenoxy derivative with herbicidal properties.
Uniqueness
4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C18H15NO3S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C18H15NO3S/c1-11-3-7-14(8-4-11)22-15-9-5-13(6-10-15)17-19-12(2)16(23-17)18(20)21/h3-10H,1-2H3,(H,20,21) |
InChI Key |
GVHFTHPYTODGIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(S3)C(=O)O)C |
Origin of Product |
United States |
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